molecular formula C15H21NO B14321353 4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one CAS No. 111830-03-6

4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one

Cat. No.: B14321353
CAS No.: 111830-03-6
M. Wt: 231.33 g/mol
InChI Key: RDMBMHMDJRWCPA-UHFFFAOYSA-N
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Description

4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethylbenzaldehyde with dimethylamine and a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the butenone moiety may undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound with a dimethylaminomethyl group.

Properties

CAS No.

111830-03-6

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

4-[2-[(dimethylamino)methyl]-4,5-dimethylphenyl]but-3-en-2-one

InChI

InChI=1S/C15H21NO/c1-11-8-14(7-6-13(3)17)15(9-12(11)2)10-16(4)5/h6-9H,10H2,1-5H3

InChI Key

RDMBMHMDJRWCPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C=CC(=O)C)CN(C)C

Origin of Product

United States

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